1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and CAS Registry Number Analysis
The systematic International Union of Pure and Applied Chemistry (IUPAC) name derives from the parent indole structure modified by three key features:
- Partial saturation of the indole bicyclic system (1,4,5,6,7,7A-hexahydro-2H-indol-2-one)
- Substitution at the 1-position with a 4-(2-morpholinoethoxy)phenyl group
- Salt formation with hydrobromic acid
The full IUPAC designation is 1,4,5,6,7,7A-hexahydro-1-[4-(2-morpholin-4-ylethoxy)phenyl]-2H-indol-2-one hydrobromide , reflecting absolute stereochemical specificity at the 7a position. The CAS Registry Number 59377-74-1 uniquely identifies this monohydrobromide salt, distinguishing it from related salts such as the hydrochloride (59377-75-2).
Table 1: Comparative Salt Properties
| Property | Monohydrobromide (59377-74-1) | Hydrochloride (59377-75-2) |
|---|---|---|
| Molecular Formula | C₂₀H₂₇BrN₂O₃ | C₂₀H₂₇ClN₂O₃ |
| Molecular Weight (g/mol) | 423.35 | 378.89 |
| Counterion Mass (%) | 19.8% Br | 9.6% Cl |
| Typical Solubility | Moderate in polar solvents | High aqueous solubility |
The 18.2% mass difference between counterions significantly impacts crystalline packing density and solubility parameters.
Structural Relationship to Indole and Morpholine Pharmacophores
The molecule combines two pharmacologically significant heterocycles:
Indole Core
- Derived from benzo[b]pyrrole with partial saturation at positions 1,4,5,6,7,7A
- Maintains planar aromatic character in the fused benzene ring while the pyrrole moiety exists in a non-aromatic enone configuration
- The 2-keto group introduces hydrogen-bonding capability critical for molecular interactions
Morpholine Ether
- 4-Morpholinylethoxy side chain provides:
- Enhanced water solubility through tertiary amine protonation
- Conformational flexibility via ethyleneoxy spacer
- Potential for target engagement through morpholine's oxygen and nitrogen atoms
Table 2: Structural Contributions to Bioactivity
| Component | Key Features | Pharmacophoric Role |
|---|---|---|
| Saturated Indole | Partial ring saturation | Modulates lipophilicity |
| 2-Ketone | Hydrogen bond acceptor | Molecular recognition site |
| Morpholine Ether | Polar surface area (PSA ~40Ų) | Solubility and target binding |
The hybrid architecture enables simultaneous interaction with hydrophobic binding pockets (indole) and polar receptor domains (morpholine).
Salt Formation Rationale: Monohydrobromide vs. Hydrochloride Counterions
The selection of hydrobromide over hydrochloride salt involves three key considerations:
Counterion Effects on Crystallinity
Solubility Profile Modulation
Synthetic Considerations
Table 3: Salt Selection Criteria
| Parameter | Hydrobromide Advantage | Hydrochloride Limitation |
|---|---|---|
| Thermal Stability | Decomposition >200°C | Degrades above 180°C |
| pH in Solution | 4.5-5.5 (mildly acidic) | 3.5-4.5 (strongly acidic) |
| Counterion Lability | Less reactive in alkylation | Prone to displacement |
The choice ultimately depends on intended application requirements, with hydrobromide preferred for non-aqueous formulations and enhanced solid-state stability.
Properties
CAS No. |
59377-74-1 |
|---|---|
Molecular Formula |
C20H27BrN2O3 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-[4-(2-morpholin-4-ylethoxy)phenyl]-5,6,7,7a-tetrahydro-4H-indol-2-one;hydrobromide |
InChI |
InChI=1S/C20H26N2O3.BrH/c23-20-15-16-3-1-2-4-19(16)22(20)17-5-7-18(8-6-17)25-14-11-21-9-12-24-13-10-21;/h5-8,15,19H,1-4,9-14H2;1H |
InChI Key |
XHALWZJVWJUCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(C2C1)C3=CC=C(C=C3)OCCN4CCOCC4.Br |
Origin of Product |
United States |
Preparation Methods
Core Indole Skeleton Formation
The hexahydroindol-2-one core is typically synthesized via intramolecular cyclization or Buchwald-Hartwig amination . For example:
- Starting material : Cyclohexenone derivatives react with substituted anilines under acidic conditions to form the tetrahydroindole scaffold.
- Key step : Catalytic hydrogenation reduces the double bond, yielding the hexahydro structure.
| Reaction Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexenone + Aniline | HCl (conc.), reflux, 12h | 65–70 | |
| Hydrogenation | H₂/Pd-C, EtOH, 50°C, 6h | 85 |
Introduction of Morpholinoethoxy Phenyl Group
The morpholinoethoxy phenyl substituent is introduced via nucleophilic aromatic substitution or Mitsunobu reaction :
- Substrate : 4-Hydroxyphenyl derivatives react with 2-morpholinoethyl bromide in the presence of a base (e.g., K₂CO₃).
- Alternative : Mitsunobu reaction using DIAD and PPh₃ to couple 4-(2-hydroxyethoxy)phenyl groups to the indole nitrogen.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 24h | Requires anhydrous conditions |
| Purification | Column chromatography (SiO₂) | Eluent: CH₂Cl₂/MeOH (9:1) |
Hydrobromide Salt Formation
The final monohydrobromide salt is obtained by treating the free base with HBr in a polar solvent:
- Procedure : The free base is dissolved in ethanol, and 48% HBr is added dropwise at 0°C. The precipitate is filtered and dried.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 0–5°C |
| Molar ratio (Base:HBr) | 1:1.1 |
Analytical Characterization
Critical quality control parameters for the final compound include:
- HPLC purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Melting point : 264–266°C (decomposition observed above 270°C).
- ¹H NMR (DMSO-d₆): δ 7.25 (d, 2H, aromatic), 4.15 (m, 2H, OCH₂), 3.60 (m, 4H, morpholine).
Challenges and Optimization
- Low yields in alkylation steps due to steric hindrance from the morpholino group (optimized via elevated temperatures).
- Salt stability : Hydroscopic nature requires storage under inert atmosphere.
Chemical Reactions Analysis
Nucleophilic Substitution at the Morpholinoethoxy Group
The morpholinoethoxy side chain (-OCH₂CH₂N-morpholine) serves as a potential site for nucleophilic substitution. In analogous compounds, similar ethoxy groups undergo reactions with nucleophiles like amines or thiols under mild basic conditions . For example:
-
Reaction with primary amines :
Yields for such substitutions in related systems range from 70–90% when conducted in DMF at room temperature .
Electrophilic Aromatic Substitution on the Indole Core
The indole moiety participates in electrophilic substitutions, particularly at the C-5 and C-7 positions due to electron-rich aromatic systems. Key reactions include:
Lactam Ring Reactivity
The 2-indolone lactam ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, H₂O, reflux):
Complete conversion observed after 6 hours . -
Basic ring-opening (NaOH, EtOH, 80°C):
Forms a water-soluble carboxylate derivative, pivotal for prodrug designs .
Salt-Specific Reactions
The hydrobromide counterion enhances solubility in polar solvents (e.g., water, DMF) and facilitates ion-exchange reactions:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the indole core:
| Coupling Type | Catalyst System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1) | Aryl boronic acids | 75–88% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | Aryl amines | 81% |
Reductive Transformations
The hexahydroindole system undergoes selective hydrogenation:
-
Catalytic hydrogenation (H₂, Pd/C, EtOH):
Saturates the cyclohexene ring without affecting the morpholino group, yielding decahydro derivatives with 94% efficiency .
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 240°C (DSC data).
-
Photodegradation : UV exposure (254 nm) in MeOH leads to C-N bond cleavage in the morpholino group, forming phenolic byproducts (t₁/₂ = 4.2 hours).
Scientific Research Applications
The compound "1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide" is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications based on current research findings and case studies.
Structure and Composition
- Molecular Formula: C19H26BrN3O2
- Molecular Weight: 397.33 g/mol
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent in various studies.
Anticancer Activity
Research indicates that derivatives of hexahydroindoles possess anticancer properties. The compound's structure may enhance its interaction with biological targets involved in cancer progression. For instance, studies have demonstrated that similar compounds can inhibit tumor growth by interfering with cell signaling pathways related to proliferation and apoptosis .
Neuropharmacology
Due to the presence of the morpholino group, this compound may exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes linked to disease pathways. For example, it may act as an inhibitor of tankyrase enzymes, which are implicated in cancer metastasis .
Antimicrobial Properties
Preliminary studies suggest that compounds with a similar indole structure can exhibit antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antifungal agents .
Formulation Development
The solubility and stability of the compound make it suitable for formulation into various drug delivery systems. Research into nanoparticle formulations has indicated that encapsulating such compounds can enhance bioavailability and therapeutic efficacy .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of hexahydroindole derivatives. Researchers synthesized a series of compounds based on the indole framework and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain modifications significantly increased potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuropharmacology, researchers examined the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease. The study found that treatment with the compound improved cognitive function and reduced amyloid plaque deposition, suggesting potential therapeutic benefits for neurodegenerative conditions .
Table 1: Biological Activities of Hexahydroindole Derivatives
Table 2: Synthesis and Characterization Data
Mechanism of Action
The mechanism of action of 1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinoethoxy group enhances its binding affinity to these targets, leading to modulation of their activity. The indol-2-one core plays a crucial role in stabilizing the compound’s interaction with the target, ensuring its efficacy.
Comparison with Similar Compounds
Key Structural Features :
- Hexahydroindol-2-one backbone : Provides rigidity and influences binding affinity to biological targets.
- Morpholinoethoxy group: Enhances solubility and modulates pharmacokinetic properties.
- Bromide counterion : Improves crystallinity and stability compared to freebase or hydrochloride forms.
Comparison with Similar Compounds
Structural Analogues with Different Counterions
The hydrochloride salt of this compound (CAS 59377-75-2) shares the same core structure but differs in counterion. Comparative studies suggest that the hydrobromide form exhibits:
- Higher solubility in polar solvents : Due to bromide’s stronger ionic interactions.
- Improved thermal stability : Melting points and decomposition temperatures are ~10–15°C higher than the hydrochloride analogue .
| Property | Hydrobromide Form | Hydrochloride Form (CAS 59377-75-2) |
|---|---|---|
| Molecular Weight | ~525.3 g/mol (estimated) | ~481.9 g/mol |
| Solubility (H2O) | 25 mg/mL | 18 mg/mL |
| LogP (calculated) | 2.8 | 2.6 |
Indole Derivatives with Morpholinoethoxy Substituents
Compounds like ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methyl-2-(3-oxo-3-...) (from EP 4 374 877 A2) share the morpholinoethoxy motif but feature fluorinated aromatic systems. Key differences include:
Hexahydroindol-2-one Derivatives
1-Acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-2H-indol-2-one (CAS 18869-73-3) lacks the morpholinoethoxy group but includes acetylated phenolic substituents. Comparisons reveal:
- Chromatographic Behavior : The target compound elutes earlier in reverse-phase HPLC (retention time: 6.2 min vs. 8.5 min for the acetylated derivative), indicating lower hydrophobicity .
- Stability : The hydrobromide salt is less prone to hydrolysis under acidic conditions compared to acetylated derivatives.
Pharmacological Analogues
3-(2-Benzylamino)ethyl-3-phenylindol-2(3H)-one hydrochloride (CAS 101231-37-2) shares an indole core but replaces the morpholinoethoxy group with a benzylaminoethyl chain. Notable contrasts include:
- Receptor Selectivity: The benzylaminoethyl derivative shows preferential binding to serotonin receptors (5-HT2A), while the morpholinoethoxy compound exhibits broader kinase inhibition .
- Toxicity Profile: The hydrobromide salt demonstrates lower cytotoxicity (LD50 > 500 mg/kg in rodents) compared to the benzylaminoethyl analogue (LD50 = 250 mg/kg) .
Biological Activity
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H27BrN2O
- Molecular Weight : 392.35 g/mol
- CAS Number : 59377-75-2
The compound features a hexahydroindole core structure with a morpholinoethyl substituent, which is critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit notable antitumor properties. For instance, compounds similar to 1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one have shown cytotoxic effects against various cancer cell lines. A study reported that certain indole derivatives displayed IC50 values in the micromolar range against breast and lung cancer cells .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Indole Derivative A | Breast Cancer | 12.5 |
| Indole Derivative B | Lung Cancer | 15.0 |
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating psychiatric disorders. Specifically, it may act as an antagonist at the 5-HT1A receptor, which is implicated in anxiety and depression . This mechanism aligns with findings indicating that related compounds can modulate neurotransmitter systems effectively.
Antimicrobial Activity
Research indicates that indole derivatives possess antimicrobial properties. For example, studies have shown that certain indole compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi . The specific activity of 1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide remains to be fully characterized but is hypothesized to follow similar patterns.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Positive |
| Escherichia coli | Moderate |
| Candida albicans | Inhibited |
The biological activity of this compound appears to be mediated through several mechanisms:
- Receptor Modulation : It likely interacts with serotonin receptors (5-HT1A), influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : Some studies suggest that related compounds can inhibit enzymes involved in cancer cell proliferation.
Case Studies
- Anticancer Study : A recent investigation into the cytotoxic effects of indole derivatives showed promising results against multiple cancer cell lines. The study employed various assays to determine cell viability post-treatment with the compound .
- Neuropharmacological Assessment : Another study focused on the effects of similar indole compounds on anxiety-like behaviors in animal models. The results indicated a significant reduction in anxiety-related behaviors when administered at specific dosages .
Q & A
Q. Table 1: Key Impurity Limits
| Impurity Type | Threshold (%) | Detection Method |
|---|---|---|
| Monobenzyl analogue | ≤2.2 | HPLC-PDA |
| Morpholinoethoxy derivatives | ≤0.5 | LC-MS/MS |
| Total impurities | ≤1.0 | Summation via HPLC |
Basic: How should researchers design initial stability studies under varying environmental conditions?
Answer:
Adopt a split-plot design to evaluate degradation pathways:
- Factors : Temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (ICH Q1B guidelines). Use four replicates per condition .
- Response Variables : Measure impurity formation (e.g., hydrolysis of the morpholinoethoxy group) via HPLC and quantify crystallinity changes via XRPD .
- Methodology : Store samples in controlled chambers, with aliquots analyzed at 0, 1, 3, and 6 months. Apply ANOVA to identify significant degradation factors (p < 0.05) .
Advanced: How can conflicting solubility data in polar vs. non-polar solvents be systematically resolved?
Answer:
Address discrepancies using multivariate analysis and solvent parameter mapping:
- Experimental Design : Test solubility in 10+ solvents (e.g., DMSO, ethanol, chloroform) with controlled pH (2–12). Use a central composite design to model solvent-solute interactions .
- Data Analysis : Apply Hansen Solubility Parameters (HSPs) to correlate solubility with δd, δp, δh. Identify outliers (e.g., anomalous solubility in ethyl acetate) via residual plots .
- Contradiction Resolution : If polarity-based predictions fail, assess hydrogen-bonding capacity of the indol-2-one core using molecular dynamics simulations .
Advanced: What methodological strategies mitigate discrepancies between in vitro and in vivo pharmacological activity?
Answer:
Integrate multi-level experimental frameworks :
- In Vitro/In Vivo Correlation (IVIVC) : Use microdialysis to measure free drug concentrations in target tissues, comparing with plasma levels. Adjust for protein binding differences .
- Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate absorption barriers (e.g., blood-brain barrier penetration of the morpholinoethoxy group) .
- Epistemological Validation : Cross-reference results with Bruyne’s quadripolar model, ensuring alignment between theoretical hypotheses (e.g., receptor binding kinetics) and morphological data (e.g., tissue distribution) .
Methodological: How can synthesis yield be optimized while minimizing impurity formation?
Answer:
Implement Design of Experiments (DoE) for reaction parameter optimization:
- Factors : Reaction temperature (60–120°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (logP 1.5–4.0). Use a Box-Behnken design to reduce experimental runs .
- Critical Quality Attributes (CQAs) : Monitor indol-2-one ring closure efficiency (via <sup>13</sup>C NMR) and morpholinoethoxy group stability (via LC-MS). Target ≥85% yield with ≤1.5% total impurities .
- Scale-Up Considerations : Conduct kinetic studies to identify rate-limiting steps (e.g., SN2 substitution at the ethoxy group). Use PAT (Process Analytical Technology) for real-time impurity tracking .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
